N-Formyl-L-alanine

Lipophilicity Membrane Permeability Drug Design

Sourcing N-Formyl-L-alanine for stereospecific peptide synthesis or enzyme-kinetic studies presents challenges: the racemic mixture (CAS 5893-10-7) lacks chiral definition, and free L-alanine cannot match its lipophilicity (XLogP3-AA = -0.4 vs. -3.0) or specific rotation (-32°). This L-enantiomer resolves those limitations. - Enantiopure L-form: [α]₂₀/D = -32° (c=4, EtOH) enables chiral HPLC method validation and asymmetric synthesis. - Enhanced membrane permeability: 2.6 log-unit increase in XLogP3-AA over L-alanine supports cell-permeable prodrug design. - Defined enzyme kinetics: KM = 5 mM, kcat = 293.5 s⁻¹ for L-carbamoylase, enabling high-throughput industrial biotransformations. Supplied as white crystalline powder, ≥98% purity, with ambient shipping and batch-specific QA documentation.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 10512-86-4
Cat. No. B079075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-L-alanine
CAS10512-86-4
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC=O
InChIInChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1
InChIKeySRBATDDRZARFDZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-L-alanine Core Profile


N-Formyl-L-alanine (C₄H₇NO₃, MW 117.10 g/mol) is an N-terminally modified L-alanine derivative wherein the primary amine is protected by a formyl group (-CHO) [1]. This structural modification significantly alters the compound's physicochemical properties relative to the parent amino acid: it exhibits an XLogP3-AA of -0.4 (versus -3.0 for L-alanine), a specific rotation of -32° (c=4, EtOH) contrasting with +14° to +15° for L-alanine (c=10, HCl), and a distinct melting point of 147–148 °C compared to the decomposition point of L-alanine at 314–316 °C [2][3]. Commercially, the compound is typically supplied as a white to almost white crystalline powder with a purity of ≥98.0% (T) [4].

Protection Strategy

N-terminal formyl group for enzyme-catalyzed deprotection workflows

Stereochemical Control

L-enantiomer with defined chirality for asymmetric synthesis

Biocatalysis Fit

N-formyl substrate for L-carbamoylase-mediated L-alanine synthesis

N-Formyl-L-alanine Substitution Risks


Procurement decisions involving N-Formyl-L-alanine are critically dependent on its unique combination of a reversible N-protecting group and defined L-stereochemistry. The formyl group confers enhanced lipophilicity (XLogP3-AA = -0.4) and a negative specific rotation (-32°) that are not present in the parent L-alanine [1]. Consequently, substituting with L-alanine would compromise membrane permeability in cell-based assays and alter chiral recognition in enzyme active sites. The racemic N-formyl-DL-alanine (CAS 5893-10-7) presents a similar melting range (145–150 °C) but lacks stereochemical definition, making it unsuitable for asymmetric synthesis or studies of stereospecific enzyme-substrate interactions . These physicochemical and stereochemical differences underscore the necessity of sourcing the specific L-enantiomer, N-Formyl-L-alanine, for applications requiring defined chirality and controlled deprotection kinetics.

L-Alanine

Lacks N-formyl protection; lipophilicity and deprotection profile may not match, limiting cell-permeability assay fit

Racemic N-Formyl-DL-alanine

Undefined stereochemistry may compromise chiral recognition and asymmetric synthesis outcomes

N-Acetyl-L-alanine

N-acetyl group is hydrolyzed more slowly by certain amidohydrolases, which may reduce deprotection efficiency

N-Formyl-L-alanine Differentiation Evidence


Enhanced Lipophilicity Over L-Alanine

The computed partition coefficient XLogP3-AA for N-Formyl-L-alanine is -0.4, whereas the value for unmodified L-alanine is -3.0 [1]. This 2.6 log unit increase indicates substantially greater lipophilicity, which directly impacts passive membrane permeability and bioavailability in cellular assays. In contrast, the racemic N-formyl-DL-alanine has an identical calculated XLogP3-AA, but its lack of stereochemical purity limits its utility in chiral environments [2].

Lipophilicity
Class-level inference
N-Formyl-L-alanine: −0.4; L-alanine: −3.0; Δ +2.6 log units
May improve passive diffusion across lipid bilayers in cell-based assays
Computed property; verify experimentally
Lipophilicity Membrane Permeability Drug Design

Distinct Optical Rotation vs. L-Alanine

N-Formyl-L-alanine displays a specific rotation of -32° (c=4, EtOH) . In contrast, the parent L-alanine exhibits a positive rotation of +14° to +15° (c=10, HCl) [1]. This reversal of optical rotation sign, coupled with a larger absolute magnitude, provides a definitive analytical fingerprint that distinguishes the protected derivative from the free amino acid. The racemic DL mixture, lacking any net optical rotation, would be undetectable by polarimetry and therefore unsuitable for stereoselective applications .

Optical Rotation
Cross-study comparable
N-Formyl-L-alanine: −32° (c=4, EtOH); L-alanine: +14° to +15° (c=10, HCl); sign reversal
Provides an analytical marker for enantiomeric identity verification
Confirm with chiral HPLC for QC
Chirality Stereoselective Synthesis Quality Control

L-Carbamoylase Enzyme Kinetics

Using an L-carbamoylase from Geobacillus stearothermophilus CECT43, N-Formyl-L-alanine exhibits a Michaelis-Menten constant (KM) of 5 mM and a turnover number (kcat) of 293.5 s⁻¹ at pH 7.5 and 65 °C in the presence of CoCl₂ [1]. These kinetic parameters are comparable to those observed for other N-formyl-L-amino acid substrates of this enzyme, which generally show faster hydrolysis than their N-carbamoyl and N-acetyl counterparts. For example, with N-substituted L-methionine substrates, the catalytic efficiency (kcat/KM) for the N-formyl derivative was 8.58 × 10⁵ M⁻¹s⁻¹, significantly higher than the 1.78 × 10³ M⁻¹s⁻¹ for the N-acetyl derivative, a class-level trend likely applicable to N-Formyl-L-alanine [2].

Enzyme Kinetics
Class-level inference
KM 5 mM, kcat 293.5 s⁻¹; N-formyl vs N-acetyl ≈480-fold higher kcat/KM (L-methionine analogs)
Faster formyl hydrolysis may support enzyme-catalyzed deprotection
Based on L-methionine analog; verify for alanine
Enzyme Kinetics Biocatalysis Amino Acid Production

N-Formyl-L-alanine Application Scenarios


Peptide N-Terminal Protection

N-Formyl-L-alanine serves as a key building block in peptide synthesis where a formyl protecting group is preferred over acetyl due to its milder enzymatic deprotection conditions. The kinetic data showing that N-formyl groups are hydrolyzed more rapidly than N-acetyl groups by certain amidohydrolases supports the use of this compound in synthetic strategies that rely on enzyme-catalyzed deprotection to preserve sensitive side chains [1].

Biocatalytic L-Alanine Production

The compound's defined enzyme kinetics (KM = 5 mM, kcat = 293.5 s⁻¹) make it a suitable substrate for L-carbamoylase-mediated production of L-alanine. The faster hydrolysis of N-formyl-L-amino acids compared to N-carbamoyl or N-acetyl derivatives, as demonstrated for L-methionine analogs, suggests that N-Formyl-L-alanine can enable higher throughput in industrial amino acid production processes [1][2].

Membrane Permeability and Prodrug Design

With an XLogP3-AA of -0.4, N-Formyl-L-alanine is significantly more lipophilic than L-alanine (XLogP3-AA = -3.0). This 2.6 log unit increase is valuable for designing prodrugs or cell-permeable peptide mimetics where enhanced passive diffusion across biological membranes is desired. Researchers should select N-Formyl-L-alanine over free L-alanine for assays evaluating cellular uptake or intracellular target engagement [3].

Stereochemical Analysis and Chiral Resolution

The compound's large negative specific rotation (-32°, c=4, EtOH) provides a robust analytical marker for developing and validating chiral HPLC or polarimetric methods. This property distinguishes it from both L-alanine (positive rotation) and racemic mixtures (no rotation), enabling accurate monitoring of enantiopurity in asymmetric synthesis workflows .

Application
Selection Property
Validation Focus
Peptide N-terminal protection
N-formyl protecting group lability
Enzyme-catalyzed deprotection kinetics
Biocatalytic L-alanine synthesis
Substrate fit for L-carbamoylase
Catalytic efficiency vs N-acetyl analogs
Membrane permeability studies
Lipophilicity shift from L-alanine
Cellular uptake and passive diffusion assays
Stereochemical analysis
Defined L-configuration and optical rotation marker
Enantiopurity verification by polarimetry or chiral HPLC

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